molecular formula C9H10ClN3O B2458398 6-chloro-N-cyclobutylpyridazine-3-carboxamide CAS No. 1250090-29-9

6-chloro-N-cyclobutylpyridazine-3-carboxamide

Cat. No.: B2458398
CAS No.: 1250090-29-9
M. Wt: 211.65
InChI Key: ZHZZPGLICOEYJZ-UHFFFAOYSA-N
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Description

6-chloro-N-cyclobutylpyridazine-3-carboxamide is an organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The compound is characterized by the presence of a chloro substituent at the 6-position, a cyclobutyl group attached to the nitrogen atom, and a carboxamide group at the 3-position of the pyridazine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-cyclobutylpyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of hydrazine hydrate with maleic anhydride can yield pyridazine-3,6-dione.

    Cyclobutylation: The cyclobutyl group can be introduced via nucleophilic substitution reactions. Cyclobutylamine can be reacted with the chlorinated pyridazine derivative to form the desired product.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-cyclobutylpyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It can be used as a probe to study biological processes involving pyridazine derivatives. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It can be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: In the agrochemical industry, it can be used as a precursor for the synthesis of herbicides or pesticides. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclobutylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: This compound shares the chloro and carboxamide groups but differs in the aromatic ring structure and substituents.

    6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide: Similar in having a chloro and carboxamide group but with different alkyl substituents.

    2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Contains a chloro and nitrile group with a different aromatic ring structure.

Uniqueness

6-chloro-N-cyclobutylpyridazine-3-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-cyclobutylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-5-4-7(12-13-8)9(14)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZZPGLICOEYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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